C18H25ClN4O3S
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Overview
Description
. This compound is a complex organic molecule that contains a variety of functional groups, including a chlorophenoxy group, a hydroxypropyl group, and a triazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-(5-{[(2R)-3-(4-chlorophenoxy)-2-hydroxypropyl]sulfanyl}-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl)propanamide involves several steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-chlorophenol, 2-hydroxypropyl bromide, and 1,2,4-triazole.
Reaction Conditions: The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to deprotonate the phenol group, followed by nucleophilic substitution with 2-hydroxypropyl bromide to form the chlorophenoxypropyl intermediate.
Formation of the Triazole Ring: The intermediate is then reacted with 1,2,4-triazole under acidic conditions to form the triazole ring.
Final Steps:
Chemical Reactions Analysis
3-(5-{[(2R)-3-(4-chlorophenoxy)-2-hydroxypropyl]sulfanyl}-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl)propanamide: undergoes various types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring, leading to the formation of dihydrotriazole derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles such as amines and thiols.
Scientific Research Applications
3-(5-{[(2R)-3-(4-chlorophenoxy)-2-hydroxypropyl]sulfanyl}-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl)propanamide: has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In biological research, it is used to study the effects of triazole-containing compounds on biological systems, including their potential as enzyme inhibitors or receptor ligands.
Medicine: In medicine, it is investigated for its potential therapeutic applications, particularly in the treatment of diseases where triazole derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 3-(5-{[(2R)-3-(4-chlorophenoxy)-2-hydroxypropyl]sulfanyl}-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl)propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors that are sensitive to triazole-containing molecules. It can inhibit enzyme activity by binding to the active site or allosteric sites.
Pathways Involved: The pathways involved include inhibition of enzyme activity, modulation of receptor signaling, and disruption of protein-protein interactions.
Comparison with Similar Compounds
3-(5-{[(2R)-3-(4-chlorophenoxy)-2-hydroxypropyl]sulfanyl}-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl)propanamide: can be compared with other similar compounds:
Properties
Molecular Formula |
C18H25ClN4O3S |
---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
4-(5-chloro-1-propan-2-ylindole-2-carbonyl)-N,N-dimethylpiperazine-1-sulfonamide |
InChI |
InChI=1S/C18H25ClN4O3S/c1-13(2)23-16-6-5-15(19)11-14(16)12-17(23)18(24)21-7-9-22(10-8-21)27(25,26)20(3)4/h5-6,11-13H,7-10H2,1-4H3 |
InChI Key |
FQRPENQWLLIIQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)Cl)C=C1C(=O)N3CCN(CC3)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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